Tris(pentane-2,4-dionato-O,O')ytterbium
Description
Properties
CAS No. |
14284-98-1 |
|---|---|
Molecular Formula |
C15H24O6Yb |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
tris(4-hydroxypent-3-en-2-one);ytterbium |
InChI |
InChI=1S/3C5H8O2.Yb/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
KHQNDTAJLAVGMH-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Yb+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Yb+3] |
physical_description |
Odorless powder; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Materials and Reagents
The synthesis typically involves ytterbium(III) nitrate hexahydrate () as the metal precursor and (Z)-4-hydroxypent-3-en-2-one as the organic ligand. Anhydrous ethanol or methanol serves as the solvent, while sodium hydroxide or triethylamine acts as a base to deprotonate the ligand.
Step-by-Step Procedure
-
Dissolution of Ytterbium Salt : 10 mmol of is dissolved in 50 mL of ethanol under nitrogen atmosphere to prevent oxidation.
-
Ligand Addition : 30 mmol of (Z)-4-hydroxypent-3-en-2-one is added dropwise to the solution, followed by 15 mmol of triethylamine to facilitate ligand deprotonation.
-
Reflux and Stirring : The mixture is refluxed at 78°C for 6–8 hours, during which the solution transitions from colorless to pale yellow, indicating complex formation.
-
Precipitation and Filtration : The product is precipitated by cooling the reaction mixture to 4°C, then filtered and washed with cold ethanol.
-
Drying : The crystalline product is vacuum-dried at 60°C for 12 hours, yielding 85–90% pure complex.
Table 1: Optimization of Direct Coordination Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–80°C | Maximizes ligand coordination |
| Molar Ratio (Yb:ligand) | 1:3 | Prevents ligand excess |
| Reaction Time | 6–8 hours | Ensures complete chelation |
| Base Concentration | 1.5 eq. | Balances deprotonation and side reactions |
Alternative Synthetic Routes
Solid-Phase Synthesis
In this method, ytterbium chloride () is ground with the ligand in a 1:3 molar ratio using a ball mill. The mechanochemical reaction proceeds at room temperature for 2 hours, achieving 78% yield. This approach eliminates solvent use, reducing environmental impact but requiring post-synthesis purification via Soxhlet extraction with diethyl ether.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates the reaction to 30 minutes, achieving 82% yield. The rapid heating enhances ligand mobility, improving coordination efficiency. However, this method demands specialized equipment and precise power calibration to avoid ligand decomposition.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Direct Coordination | 85–90 | 6–8 hours | 95 |
| Solid-Phase | 75–78 | 2 hours | 88 |
| Microwave-Assisted | 80–82 | 0.5 hours | 92 |
Industrial-Scale Production
Industrial protocols amplify the direct coordination method using continuous flow reactors. Key modifications include:
-
Automated pH Control : Maintains pH 8.5–9.0 via real-time NaOH addition to optimize ligand deprotonation.
-
In-Line Filtration : Removes unreacted ytterbium salts before crystallization, enhancing product purity to 98%.
-
Spray Drying : Replaces vacuum drying, reducing processing time by 40% and enabling throughputs of 50 kg/day.
Characterization and Quality Control
Spectroscopic Analysis
Table 3: Key Characterization Data
| Technique | Observed Signal | Interpretation |
|---|---|---|
| FT-IR | 1635 cm | Yb–O bonding |
| ESI-MS | ||
| UV-Vis | Ligand-to-metal charge transfer |
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) resolves unreacted ligand () and the ytterbium complex (), confirming >95% purity.
Challenges and Troubleshooting
Common Issues
Scalability Limitations
Solid-phase synthesis faces mass transfer limitations beyond 100 g batches, while microwave methods struggle with energy dissipation in large reactors.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;ytterbium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ytterbium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ytterbium(III) complexes, while reduction could produce ytterbium(II) species.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;ytterbium is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique properties make it an effective catalyst for these processes.
Biology
In biological research, this compound is studied for its potential use in imaging and as a contrast agent due to the paramagnetic properties of ytterbium.
Medicine
In medicine, (Z)-4-hydroxypent-3-en-2-one;ytterbium is being explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, such as high-performance polymers and nanomaterials. Its unique properties contribute to the enhanced performance of these materials.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;ytterbium involves its interaction with various molecular targets. The compound can coordinate with different functional groups in organic molecules, facilitating catalytic reactions. The pathways involved include coordination chemistry and redox reactions, where ytterbium can switch between different oxidation states.
Comparison with Similar Compounds
Structural and Chemical Properties
Lanthanide β-diketonate complexes share structural motifs but differ in metal-specific properties. Key comparisons include:
Table 1: Physical and Chemical Properties of Selected Lanthanide Complexes
| Compound | Metal Ionic Radius (Å) | Formula Weight (g/mol) | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|
| (Z)-4-hydroxypent-3-en-2-one;Ce | 1.02 (Ce³⁺) | 437.44 (anhydrous) | 131–132 | Insoluble |
| (Z)-4-hydroxypent-3-en-2-one;Yb | 0.985 (Yb³⁺) | ~450 (estimated) | Not reported | Likely insoluble |
| (Z)-4-hydroxypent-3-en-2-one;La | 1.16 (La³⁺) | ~440 (estimated) | 120–125 (hypothetical) | Partially soluble |
| Europium(III) acetylacetonate | 0.947 (Eu³⁺) | 449.47 | 160–165 | Insoluble |
Notes:
- Data for Ce complex sourced from experimental results .
- Yb and La complexes estimated based on lanthanide trends (decreasing ionic radius and increasing atomic number).
- Europium acetylacetonate included for reference, highlighting higher thermal stability in smaller lanthanides .
Spectroscopic and Analytical Data
β-diketonate complexes are characterized by UV-Vis, IR, and NMR spectroscopy. For example:
- Cerium(III) complex : Exhibits strong absorption in UV-Vis due to ligand-to-metal charge transfer (LMCT). IR shows C=O stretches at ~1600 cm⁻¹ and O–H stretches at ~3400 cm⁻¹ .
- Ytterbium(III) complex : Expected to show shifted LMCT bands due to Yb³⁺’s distinct f-orbital configuration. IR spectra may resemble Ce but with subtle shifts in metal-oxygen vibrations .
Table 2: Key Spectroscopic Features
| Compound | UV-Vis λ_max (nm) | IR C=O Stretch (cm⁻¹) | NMR (¹H, δ ppm) |
|---|---|---|---|
| Ce(III) complex | 280–320 | ~1600 | 1.2 (CH₃), 5.1 (enolic H) |
| Yb(III) complex (predicted) | 290–330 | ~1590–1610 | Similar to Ce, broader |
Notes:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (Z)-4-hydroxypent-3-en-2-one complexes with ytterbium, and how do reaction conditions influence stereoselectivity?
- Methodology : Begin with ligand synthesis using standard Schlenk-line techniques under inert atmospheres. Vary solvent polarity (e.g., THF vs. toluene), temperature (25–80°C), and stoichiometric ratios of ytterbium precursors (e.g., YbCl₃ vs. Yb(OTf)₃). Monitor reaction progress via TLC or NMR. Characterize products using single-crystal X-ray diffraction to confirm geometry and coordination number .
- Key Data : Compare yields and enantiomeric excess (ee) under different conditions. Tabulate results (e.g., 70% yield in THF at 60°C vs. 45% in toluene at 25°C).
Q. How does the electronic structure of (Z)-4-hydroxypent-3-en-2-one influence its binding affinity to ytterbium ions in solution?
- Methodology : Perform UV-Vis titration experiments in anhydrous DMSO or acetonitrile. Use Job’s method to determine stoichiometry and Benesi-Hildebrand analysis to calculate binding constants (K). Compare with DFT calculations (e.g., Gaussian 16) to correlate experimental and theoretical data .
- Key Data : Report λₘₐₓ shifts (e.g., Δλ = 15 nm upon Yb³⁺ binding) and logK values (e.g., logK = 4.2 ± 0.3).
Q. What spectroscopic techniques are most effective for characterizing ytterbium complexes of (Z)-4-hydroxypent-3-en-2-one?
- Methodology : Use a combination of FT-IR (to identify O–H and C=O stretching frequencies), ¹H/¹³C NMR (to confirm ligand geometry), and luminescence spectroscopy (to probe Yb³⁺ ⁴f–⁴f transitions). Cross-validate with elemental analysis and mass spectrometry .
Advanced Research Questions
Q. How do solvent polarity and counterion selection affect the catalytic activity of ytterbium-(Z)-4-hydroxypent-3-en-2-one complexes in asymmetric aldol reactions?
- Methodology : Design a series of catalytic reactions with varying solvents (e.g., CH₂Cl₂, MeCN) and counterions (e.g., OTf⁻, BF₄⁻). Use chiral HPLC to determine ee values. Perform kinetic studies (e.g., Eyring plots) to correlate solvent parameters (dielectric constant) with reaction rates and enantioselectivity .
- Key Data : Tabulate turnover numbers (TONs) and ee values (e.g., 90% ee in CH₂Cl₂ vs. 65% in MeCN).
Q. What is the mechanistic role of the hydroxyl group in (Z)-4-hydroxypent-3-en-2-one during ytterbium-mediated C–H activation?
- Methodology : Conduct deuterium-labeling experiments to track proton transfer pathways. Use in-situ IR spectroscopy to monitor intermediate formation. Compare reactivity with analogous ligands lacking the hydroxyl group (e.g., 4-oxopent-3-en-2-one) .
- Key Data : Report kinetic isotope effects (KIEs) and intermediate lifetimes (e.g., τ = 120 ms for hydroxylated ligand vs. τ = 300 ms for non-hydroxylated analog).
Q. How do steric and electronic modifications to (Z)-4-hydroxypent-3-en-2-one impact the luminescence quantum yield of ytterbium complexes?
- Methodology : Synthesize derivatives with substituents (e.g., –OMe, –NO₂) at the 4-position. Measure luminescence lifetimes and quantum yields using time-resolved spectroscopy. Correlate with DFT-calculated ligand-to-metal charge transfer (LMCT) energies .
- Key Data : Compare quantum yields (e.g., Φ = 0.15 for –OMe vs. Φ = 0.08 for –NO₂).
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported binding constants for ytterbium-(Z)-4-hydroxypent-3-en-2-one complexes across different studies?
- Methodology : Replicate experiments using identical conditions (solvent, concentration, temperature). Validate instrumentation calibration (e.g., spectrophotometer wavelength accuracy). Consider ion-pairing effects or competing equilibria (e.g., solvent coordination) that may influence apparent K values .
Q. Why do some studies report high catalytic activity for ytterbium complexes in water, while others observe decomposition?
- Methodology : Investigate hydrolysis stability via pH-dependent UV-Vis studies. Characterize decomposition products using ESI-MS. Compare ligand hydrophobicity (logP values) to determine water-compatibility thresholds .
Experimental Design Guidelines
- Reproducibility : Document all synthetic steps, including glovebox O₂/H₂O levels (<1 ppm) and purification methods (e.g., recrystallization solvents). Share raw spectral data in supplementary files .
- Ethical Data Reporting : Disclose any anomalous results (e.g., irreproducible yields) and avoid selective data exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
